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Compound of Interest

Compound Name:
1-Tosyl-3,4-dihydro-1H-

benzo[b]azepin-5(2H)-one

Cat. No.: B058224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern therapeutic research,

particularly in oncology. Benzazepinones have emerged as a promising scaffold for designing

potent and selective kinase inhibitors. This guide provides a comprehensive benchmark

analysis of two novel benzazepinone derivatives against established inhibitors targeting Rho-

associated coiled-coil containing protein kinase (ROCK) and Aurora A kinase. The data

presented herein is based on available scientific literature and is intended to guide researchers

in evaluating the potential of these new chemical entities.

Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency (IC50) of the new benzazepinone

derivatives against their primary targets and selected off-targets, benchmarked against well-

characterized kinase inhibitors.

8-(azaindolyl)-benzoazepinone Derivative (ROCK
Inhibitor)
A novel series of 8-(azaindolyl)-benzoazepinones has been identified as potent and selective

ROCK inhibitors.[1][2] Compound 15 from this series, featuring an elongated piperazine tail,
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demonstrated sub-nanomolar potency.[1] The inhibitory activity of this compound is compared

with Y-27632, a well-established and selective ROCK inhibitor.[3][4][5]

Compound Target IC50 / Ki (nM)
Selectivity
Highlight

Benzazepinone

Derivative 15
ROCK1 <1 (IC50)

63-fold selective for

ROCK1 over PKA.[1]

ROCK2 <1 (IC50)
159-fold selective for

ROCK2 over PKA.[1]

PKA ~63 / ~159 -

Y-27632 (Known

Inhibitor)
ROCK1 220 (Ki)

>200-fold selective

over PKC, PKA,

MLCK, and PAK.[3]

ROCK2 300 (Ki) -

Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher

potency. Direct comparison should be made with caution as experimental conditions may vary.

7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one Derivative
(Aurora A/VEGF-R Inhibitor)
A "cut and glue" strategy led to the design of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones

as dual inhibitors of Aurora A and VEGF receptor kinases.[6][7] The prototype of this series,

compound 2a, was evaluated for its inhibitory activity against several cancer-relevant kinases.

[6] This compound is benchmarked against Alisertib (MLN8237), a selective Aurora A inhibitor,

and Barasertib (AZD1152), a potent Aurora B inhibitor.[8][9][10][11]
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Compound Target IC50 (µM)
Selectivity
Highlight

Benzazepinone

Derivative 2a
Aurora A 2.4

Dual inhibitor of

Aurora A and VEGF-R

kinases.[6]

Aurora B >10 -

VEGF-R2 4.8 -

VEGF-R3 5.4 -

Alisertib (MLN8237)

(Known Inhibitor)
Aurora A 0.0012

>200-fold selective for

Aurora A over Aurora

B.[8][12]

Aurora B 0.3965

Screened against a

panel of 205 kinases

with high selectivity for

Aurora A.[12][13]

Barasertib (AZD1152-

HQPA) (Known

Inhibitor)

Aurora A 1.369

>1000-fold selective

for Aurora B over

Aurora A.[10][14]

Aurora B 0.00037 -

Experimental Protocols
The determination of inhibitor potency is crucial for preclinical assessment. Below are

generalized protocols for common in vitro kinase assays used to generate the data presented

above.

Radiometric Filter Binding Assay (Gold Standard)
This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP or [γ-

³²P]ATP to a kinase substrate.[15][16][17][18]

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of

a target kinase by 50% (IC50).
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Materials:

Recombinant human kinase

Specific peptide or protein substrate

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

[γ-³³P]ATP or [γ-³²P]ATP

Test compounds (dissolved in DMSO)

Phosphocellulose filter plates (e.g., P81)

Phosphoric acid wash buffer

Scintillation counter

Procedure:

Reaction Setup: A master mix containing kinase buffer, recombinant enzyme, and substrate

is prepared.

Inhibitor Addition: Serial dilutions of the test compound are added to the wells of a 96-well

plate. A DMSO control (vehicle) is included.

Enzyme Addition: The kinase/substrate master mix is added to the wells containing the

inhibitor. The plate is incubated for 10-20 minutes at room temperature to allow for inhibitor

binding.

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a

controlled temperature (e.g., 30°C).

Reaction Termination and Capture: The reaction is stopped by spotting the reaction mixture

onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while

unincorporated ATP does not.
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Washing: The filter plate is washed multiple times with phosphoric acid to remove unbound

radiolabeled ATP.[15]

Detection: The amount of radioactivity incorporated into the substrate on the filter is

quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration relative to the DMSO control. IC50 values are determined by fitting the data to

a sigmoidal dose-response curve using non-linear regression analysis.

Intracellular Target Engagement Assay (e.g.,
NanoBRET™)
This assay measures the binding of a test compound to a target kinase within living cells,

providing a more physiologically relevant assessment of target engagement.[19][20][21]

Objective: To quantify the apparent intracellular affinity of a test compound for a target kinase.

Materials:

HEK293 cells (or other suitable cell line)

Expression vector for NanoLuc®-kinase fusion protein

Transfection reagent

NanoBRET™ Tracer

Test compounds (dissolved in DMSO)

Nano-Glo® Substrate and Luciferase Detection System

Plate reader capable of measuring BRET signal

Procedure:

Cell Transfection: HEK293 cells are transiently transfected with the NanoLuc®-kinase fusion

vector and seeded into 96-well or 384-well plates.
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Compound and Tracer Addition: After 24 hours, the cells are treated with the test compound

at various concentrations, followed by the addition of a fixed concentration of the cell-

permeable NanoBRET™ tracer.

Incubation: The cells are incubated for a period (e.g., 2 hours) at 37°C in a CO₂ incubator to

allow the compound and tracer to reach binding equilibrium with the target kinase.

Detection: The Nano-Glo® substrate is added to the wells, and the BRET signal is measured

on a plate reader. The reader simultaneously measures the donor (NanoLuc®) and acceptor

(tracer) emission signals.

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor

emission. The competitive binding of the test compound displaces the tracer, leading to a

decrease in the BRET signal. IC50 values, representing the concentration of the compound

that displaces 50% of the tracer, are calculated by plotting the BRET ratio against the

logarithm of the inhibitor concentration and fitting to a dose-response curve.

Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and the experimental workflow for benchmarking kinase inhibitors.
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Experimental workflow for benchmarking new kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b058224#benchmarking-new-
benzazepinone-derivatives-against-known-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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